molecular formula C8H16ClNO2 B2860618 (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1969288-43-4

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2860618
CAS No.: 1969288-43-4
M. Wt: 193.67
InChI Key: NNODGYPHEFGGDC-LEUCUCNGSA-N
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Description

Historical Context and Discovery

The synthesis of (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride emerged from efforts to optimize enantioselective routes to pyrrolidine-based pharmaceuticals. Early work in the mid-2000s focused on developing scalable methods for preparing halogenated pyrrolidinecarboxylic acids, as evidenced by the 2009 patent describing a hydrogenation process for (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids. While this patent does not directly describe the target compound, it established critical precedents for stereocontrolled synthesis using transition metal catalysts.

Parallel developments in organocatalysis highlighted the importance of 3-pyrrolidinecarboxylic acid derivatives in asymmetric Mannich reactions, as demonstrated by Zhang et al. in 2008. These studies underscored the catalytic potential of pyrrolidine scaffolds bearing electron-withdrawing groups, indirectly motivating the exploration of alkyl-substituted analogs like the isopropyl variant. The hydrochloride salt form likely originated from purification strategies common in peptide chemistry, where carboxylic acid protonation enhances crystallinity.

Structural Significance in Pyrrolidine Chemistry

The molecule’s architecture combines two sterically demanding groups—the isopropyl substituent and carboxylic acid—on adjacent carbons of the pyrrolidine ring. This arrangement imposes significant conformational constraints, as evidenced by X-ray crystallographic data from related compounds such as (2S,3S,4R)-3-carboxymethyl-4-(1-phenyl-ethyl)-pyrrolidine-2-carboxylic acid. The isopropyl group induces a gauche effect with the carboxylic acid, stabilizing specific ring puckering modes that influence both reactivity and biological activity.

Comparative analysis with simpler pyrrolidinecarboxylic acids reveals enhanced thermal stability in the hydrochloride salt form. For instance, differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 200°C, attributable to strong ionic interactions between the protonated amine and chloride counterion. The following table summarizes key structural parameters derived from related pyrrolidine derivatives:

Property Value (Typical Range) Measurement Technique Source Compound
Ring Puckering Amplitude 0.3–0.5 Å X-ray Crystallography CID 503536
Dihedral Angle (C2-C3) 45–60° Computational Modeling CID 83528911
logP (Hydrochloride) -1.2 to 0.8 Chromatographic Analysis CID 1068704-38-0

Stereochemical Importance

The (2S,3S) configuration confers distinct stereoelectronic properties critical for molecular recognition processes. In catalytic applications, the carboxylic acid group at C3 participates in hydrogen-bonding networks that orient substrates during enantioselective transformations. For example, in anti-Mannich reactions, analogous (R)-3-pyrrolidinecarboxylic acids achieve >99% enantiomeric excess by stabilizing transition states through bifurcated hydrogen bonds.

The isopropyl group’s stereochemistry further modulates steric accessibility. Molecular dynamics simulations of related structures show that the 2S configuration positions the isopropyl’s methyl groups equatorially, creating a chiral pocket that discriminates between substrate enantiomers. This stereochemical precision mirrors strategies employed in proline-derived organocatalysts, where minor configurational changes drastically alter reaction outcomes.

Research Evolution and Development

Synthetic methodologies have evolved from classical resolution techniques to asymmetric catalysis. A landmark advancement appeared in the enantioselective hydrogenation process described in US Patent 8,344,161, which utilizes chiral ruthenium catalysts to achieve >98% ee for trans-4-methylcyclohexyl derivatives. Applied to the target compound, similar conditions could theoretically afford the (2S,3S) diastereomer by controlling the facial selectivity of imine precursors.

Recent innovations in continuous-flow chemistry have addressed scalability challenges. For instance, the one-pot reduction/hydroboration protocol developed for synthesizing (2S,3R)-2-carboxy-3-pyrrolidine acetic acid derivatives demonstrates the feasibility of multistep pyrrolidine functionalization without intermediate isolation. Adapting such approaches could streamline the production of (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride on kilogram scales.

Relationship to Proline and Proline Derivatives

Structurally, the compound is a homolog of proline, substituting the pyrrolidine ring’s C2 hydrogen with an isopropyl group and relocating the carboxylic acid from C1 to C3. This modification profoundly alters its physicochemical profile:

  • Conformational Flexibility : Proline’s endo ring puckering is constrained further in the target compound due to steric interactions between the isopropyl and carboxylic acid groups.
  • Acidity : The C3 carboxylic acid exhibits a pKa ≈ 4.2 (vs. proline’s pKa ≈ 1.8), enhancing its zwitterionic character at physiological pH.
  • Hydrogen-Bonding Capacity : Unlike proline’s single carboxylic acid proton, the hydrochloride salt provides an additional hydrogen bond donor via the ammonium group.

These properties have inspired applications in peptidomimetic design. For example, substituting proline with the target compound in collagen-like peptides increases thermal stability by 15–20°C, as measured by circular dichroism. The isopropyl group’s hydrophobicity also improves membrane permeability relative to proline, making it attractive for central nervous system-targeted therapeutics.

Properties

IUPAC Name

(2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNODGYPHEFGGDC-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H](CCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the cyclization of amino acids and subsequent functional group modifications. Reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: : On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions: : Reagents such as hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used in these reactions. Reaction conditions are carefully controlled to ensure the desired products are obtained.

Major Products Formed: : The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: : The compound is utilized in the study of biological processes and the development of new drugs.

  • Medicine: : It plays a role in the synthesis of pharmaceuticals and the investigation of potential therapeutic agents.

  • Industry: : The compound is employed in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of “(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride” with structurally related compounds from the evidence:

Compound Substituents Stereochemistry Molecular Formula Key Interactions
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride Propan-2-yl (C2), COOH (C3) 2S,3S C8H15ClNO2* Chloride-mediated H-bonding (expected)
(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride Benzyl (N1), OH (C3), COOH (C2) 2S,3S C12H16ClNO3 Intra-/intermolecular H-bonds, π-π stacking
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride OH (C3), COOH (C2) 2S,3R C5H9ClNO3 Chloride as H-bond acceptor, polar layers
(2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride Dihydroxy (C3, C4), nonyl (C2) 2S,3S,4R,5S C14H30ClNO2 Extensive H-bond networks, bilayer stacking

Notes:

  • Stereochemical Impact : The (2S,3S) configuration in the target compound likely promotes unique hydrogen-bonding patterns compared to the (2S,3R) epimer, which alters spatial accessibility of functional groups .
  • Substituent Effects: Bulky groups (e.g., benzyl in , nonyl in ) influence crystallinity and solubility. The propan-2-yl group in the target compound may enhance lipophilicity relative to hydroxylated analogs.
  • Hydrogen-Bonding: Chloride ions in hydrochloride salts consistently act as hydrogen-bond acceptors, forming tetrahedral or tridentate coordination geometries with ammonium and hydroxyl donors .
Crystallographic and Physicochemical Data

A comparative analysis of crystallographic parameters and physical properties is summarized below:

Compound Crystal System Space Group Melting Point Hydrogen-Bond Donors/Acceptors
(2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride Orthorhombic P2₁2₁2₁ Not reported 3 donors (OH, NH), 2 acceptors (Cl⁻, O)
(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride Not reported Not reported Not reported 3 donors (OH, NH), 3 acceptors (Cl⁻, COO⁻)
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride Not reported Not reported ~235°C (decomp.) 2 donors (OH, NH), 2 acceptors (Cl⁻, COO⁻)

Key Observations :

  • Crystal Packing: Compounds like exhibit alternating polar/nonpolar bilayers due to alkyl chains, whereas hydroxylated derivatives (e.g., ) may prioritize polar interactions via COOH/OH groups.
  • Thermal Stability : The decomposition temperature of ~235°C for (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride suggests moderate stability, likely influenced by hydrogen-bond strength and steric hindrance.

Biological Activity

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride, also known as isopropyl pyrrolidine carboxylic acid hydrochloride, is a chemical compound with the molecular formula C8_8H16_{16}ClNO2_2 and a molecular weight of 193.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC8_8H16_{16}ClNO2_2
Molecular Weight193.67 g/mol
CAS Number1969288-43-4
StructureStructure

The biological activity of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to exhibit enzyme inhibition properties, potentially affecting pathways related to central nervous system disorders and inflammation.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in inflammatory processes. For instance, studies have shown that related pyrrolidine derivatives can inhibit cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are key targets for developing analgesic and anti-inflammatory drugs .
  • Receptor Modulation : The compound may also modulate receptor activity, influencing neurotransmitter systems that are crucial in pain perception and mood regulation.

Study 1: Analgesic Properties

A study explored the effects of pyrrolidine derivatives on pain models in rodents. The results indicated that compounds similar to (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride significantly reduced pain responses, suggesting potential therapeutic applications in pain management .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrrolidine derivatives against neurodegenerative conditions. The findings revealed that these compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

The biological activity of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds:

Compound NameBiological ActivityReference
Pyrrolidine-2-oneModerate analgesic effects
Dihydrokainic acidEnzyme inhibition for neurotransmitter regulation
1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acidsCentral nervous system disorders treatment

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemical integrity. Common routes involve cyclization of amino acid precursors or asymmetric catalysis. Purification via recrystallization (e.g., methanol/diethyl ether) or chromatography (e.g., reverse-phase HPLC) is critical to isolate the hydrochloride salt. Protecting groups, such as tert-butoxycarbonyl (Boc), may be used to prevent unwanted side reactions during functionalization .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties relevant to pharmaceutical research?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility and stability, making it suitable for in vitro assays and formulation studies. Techniques like dynamic vapor sorption (DVS) and thermogravimetric analysis (TGA) confirm its hygroscopicity and thermal stability. Comparative studies with freebase analogs show improved bioavailability due to ionization in physiological pH .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography is definitive for confirming stereochemistry, as demonstrated by studies on analogous pyrrolidine derivatives (e.g., orthogonal space group P2₁2₁2₁ with hydrogen-bonding networks) . Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® IA) and NMR analysis (e.g., 1H^{1}\text{H}-1H^{1}\text{H} NOESY) validate enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of stereoisomers of this compound?

  • Methodological Answer : Contradictions often arise from differences in stereochemical configuration or assay conditions. For example, (2S,3S) vs. (2R,3R) isomers may show opposing binding affinities to targets like proteases or GPCRs. Rigorous enantiomer separation (via preparative SFC) and parallel pharmacological profiling (e.g., IC₅₀ assays under standardized pH/temperature) are essential. Meta-analyses of published data should account for solvent effects (e.g., DMSO vs. saline) .

Q. What computational strategies are recommended for modeling the interaction of this compound with enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding modes to active sites. QM/MM hybrid methods elucidate protonation states of the carboxylic acid group under physiological conditions. Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding thermodynamics .

Q. What are the methodological challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scale-up introduces risks of racemization due to prolonged reaction times or harsh conditions. Strategies include:

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates.
  • Flow Chemistry : Continuous reactors minimize thermal gradients and improve mixing efficiency.
  • Crystallization Engineering : Seeding protocols to control polymorph formation (e.g., avoiding hydrate vs. anhydrate forms) .

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